2-(2,4-dichlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide
CAS No.:
Cat. No.: VC15189228
Molecular Formula: C16H13Cl2N5O2
Molecular Weight: 378.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13Cl2N5O2 |
|---|---|
| Molecular Weight | 378.2 g/mol |
| IUPAC Name | 2-(2,4-dichlorophenoxy)-N-[4-(tetrazol-1-yl)phenyl]propanamide |
| Standard InChI | InChI=1S/C16H13Cl2N5O2/c1-10(25-15-7-2-11(17)8-14(15)18)16(24)20-12-3-5-13(6-4-12)23-9-19-21-22-23/h2-10H,1H3,(H,20,24) |
| Standard InChI Key | UHOQKTTWMFSNIM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)NC1=CC=C(C=C1)N2C=NN=N2)OC3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Properties
The compound’s molecular formula (C₁₆H₁₃Cl₂N₅O₂) corresponds to a molecular weight of 378.2 g/mol. Key structural components include:
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A 2,4-dichlorophenoxy group attached to a propanamide backbone.
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A tetrazole-substituted phenyl ring linked via an amide bond.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-(2,4-dichlorophenoxy)-N-[4-(tetrazol-1-yl)phenyl]propanamide |
| Canonical SMILES | CC(C(=O)NC1=CC=C(C=C1)N2C=NN=N2)OC3=C(C=C(C=C3)Cl)Cl |
| InChI Key | UHOQKTTWMFSNIM-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | 111 Ų |
Data derived from VulcanChem and PubChem highlight its moderate polarity and potential for membrane permeability. The tetrazole moiety, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability in related compounds .
Synthesis and Structural Analogues
Synthetic Pathways
While no explicit synthesis protocol exists for this compound, its structure suggests a multi-step route involving:
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Amide bond formation: Coupling 2-(2,4-dichlorophenoxy)propanoic acid with 4-(1H-tetrazol-1-yl)aniline using carbodiimide-based reagents.
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Tetrazole ring installation: Cycloaddition of nitriles with sodium azide in the presence of ammonium chloride, a method validated for analogous tetrazole-containing pharmaceuticals .
Table 2: Key Intermediates and Reagents
| Intermediate | Role |
|---|---|
| 2,4-Dichlorophenol | Phenolic precursor |
| 4-Aminophenyltetrazole | Amine coupling partner |
| DCC (Dicyclohexylcarbodiimide) | Amide bond activator |
Structural Analogues and Activity Trends
Comparative analysis of PubChem entries reveals:
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N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide (CID 52992517): Exhibits PDE3 inhibitory activity (IC₅₀ = 0.24 µM) .
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2-(4-(1H-Tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives: Demonstrate cardiotonic effects via PDE3A/B inhibition .
These analogues suggest that the tetrazole-phenyl-propanamide scaffold may interact with enzymatic targets involved in cyclic nucleotide signaling.
Hypothetical Biological Activity and Mechanisms
Target Prediction
Using pharmacophore mapping and homology modeling, potential targets include:
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Phosphodiesterases (PDEs): Tetrazole moieties in CID 52992517 show nanomolar affinity for PDE3A .
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G-Protein-Coupled Receptors (GPCRs): Structural similarity to fentanyl analogues implies possible opioid receptor modulation, though direct evidence is absent .
In Silico ADMET Profiling
Predictions via SwissADME indicate:
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Absorption: High gastrointestinal absorption (LogP = 3.1).
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Metabolism: Susceptible to CYP3A4-mediated oxidation.
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Toxicity: Moderate hepatotoxicity risk (AMES test negative).
Research Gaps and Future Directions
Priority Investigations
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Synthetic Optimization: Develop regioselective methods to avoid N2 vs. N1 tetrazole isomerism.
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Target Deconvolution: Screen against kinase and PDE panels to identify primary targets.
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In Vivo Efficacy: Assess pharmacokinetics in rodent models of heart failure or crop protection.
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